Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino-
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Overview
Description
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- is a chemical compound with the molecular formula C15H26N3OP and a molecular weight of 295.36 g/mol . This compound is known for its unique structure, which includes aziridine rings and phosphine oxide groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of diallylamine with phosphine oxide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine oxide derivatives.
Scientific Research Applications
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
41657-20-9 |
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Molecular Formula |
C12H22N3OP |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-bis(2-methylaziridin-1-yl)phosphoryl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C12H22N3OP/c1-5-7-13(8-6-2)17(16,14-9-11(14)3)15-10-12(15)4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
InChI Key |
CWZLSGGHNRJZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(N2CC2C)N(CC=C)CC=C |
Origin of Product |
United States |
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